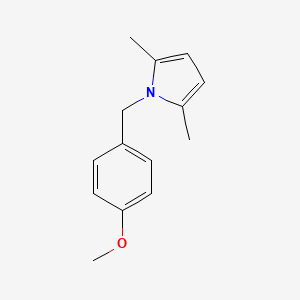![molecular formula C20H19N5O B5807895 (E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5807895.png)
(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a phenoxyethyl group, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. The initial step often includes the formation of the indole core through Fischer indole synthesis, followed by the introduction of the phenoxyethyl group via nucleophilic substitution reactions. The final step involves the formation of the triazole moiety through a cyclization reaction, often facilitated by copper(I) catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Applications De Recherche Scientifique
(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in the active site of enzymes, while the triazole moiety can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Another indole derivative with anticancer properties.
Phenoxyethylamine: A simpler compound with a phenoxyethyl group, used in organic synthesis.
1,2,4-Triazole: A basic triazole compound with antifungal properties.
Uniqueness
(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of an indole core, phenoxyethyl group, and triazole moiety
Propriétés
IUPAC Name |
(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-16-19(13-23-24-14-21-22-15-24)18-9-5-6-10-20(18)25(16)11-12-26-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPXILVASNCLY-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)

![2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide](/img/structure/B5807875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![4-ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5807879.png)
![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)


![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)
